N-(2-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c1-10-11-6-2-5-9-14(11)20-15(10)16(19)18-13-8-4-3-7-12(13)17/h2-9H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXINEAIVFXGKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving appropriate precursors such as 2-hydroxyacetophenone derivatives.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the benzofuran derivative with an amine, such as 2-bromoaniline, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Anticancer Activity
N-(2-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide has shown significant potential as an anticancer agent. Research indicates that it can inhibit cancer cell proliferation by disrupting essential signaling pathways involved in tumor growth.
Mechanism of Action:
- Inhibition of AKT Pathway: The compound may interfere with the AKT signaling pathway, which is crucial for cell survival and proliferation. This disruption leads to mitotic catastrophe in cancer cells, particularly in lung adenocarcinoma models (A549 cells) with an IC50 value indicating potent activity .
- Caspase Activation: Studies have shown that benzofuran derivatives can activate caspases (e.g., caspase 3 and 7), which are essential markers for apoptosis, thereby promoting programmed cell death in cancer cells.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties, making it a candidate for development as an antibacterial agent.
Mechanism of Action:
- Disruption of Bacterial Cell Membranes: Preliminary studies suggest that this compound disrupts bacterial membranes or inhibits essential metabolic processes in pathogens.
- Minimum Inhibitory Concentration (MIC): It has demonstrated MIC values as low as 8 μg/mL against Mycobacterium tuberculosis strains, indicating strong potential for use as an anti-tubercular agent .
Case Study 1: Anticancer Efficacy in Lung Cancer Models
In a study focusing on lung adenocarcinoma (A549) cells, this compound demonstrated significant cytotoxicity. The study highlighted its ability to induce mitotic catastrophe through selective inhibition of key kinases involved in cancer progression, showcasing its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Efficacy Against Mycobacterium tuberculosis
Another investigation assessed the antimicrobial activity against Mycobacterium tuberculosis. The compound's low MIC values suggested effective inhibition of bacterial growth, warranting further exploration for potential therapeutic applications against tuberculosis .
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and benzofuran core may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide with structurally related benzofuran carboxamides and analogous compounds, focusing on substituent variations, molecular properties, and inferred biological implications.
Table 1: Structural and Functional Comparison of Selected Benzofuran Carboxamides
Key Observations:
Benzofuran Core Modifications :
- The target compound’s 3-methyl group on the benzofuran ring is shared with compounds in , and . However, introduces a 3,6-dimethyl substitution, which may enhance lipophilicity but increase steric hindrance .
- features a 5-bromo substitution on the benzofuran core, which could alter electronic properties compared to the target’s unmodified benzofuran ring .
Amide Substituent Diversity: The 2-bromophenyl group in the target differs from the 4-bromophenyl in , where para-substitution may reduce steric effects compared to ortho substitution .
Halogen Effects :
- Bromine (ortho in the target vs. para in ) and chlorine () influence electronic and steric interactions. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems.
Biological Implications :
- While direct activity data for the target are absent, highlights the antiproliferative potency of a 2-bromophenyl acrylamide derivative (12d), suggesting that ortho-substituted bromophenyl groups may enhance bioactivity in certain contexts .
- Methoxy groups (e.g., ) could modulate metabolism via cytochrome P450 interactions, whereas morpholine () may improve pharmacokinetic profiles.
Research Findings and Inferred Structure-Activity Relationships (SAR)
- Ortho vs.
- Methyl Substitution : The 3-methyl group on the benzofuran core is conserved across multiple analogs, suggesting its role in stabilizing the planar benzofuran structure or enhancing membrane permeability.
- Polar Functional Groups : Compounds with morpholine () or sulfone () substituents may exhibit improved solubility but reduced blood-brain barrier penetration compared to the target.
Biological Activity
N-(2-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a benzofuran core with a bromophenyl substituent and a carboxamide functional group. This unique arrangement may influence its reactivity and biological properties. The compound has been studied for various applications, including as a potential therapeutic agent in cancer treatment and as an antimicrobial agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes or receptors involved in critical signaling pathways:
- Anticancer Activity : The compound may inhibit cancer cell proliferation by disrupting signaling pathways essential for tumor growth. For instance, it could interfere with the AKT signaling pathway, which is crucial for cell survival and proliferation .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially by disrupting bacterial cell membranes or inhibiting essential metabolic processes in pathogens .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cell proliferation and induces apoptosis in various cancer cell lines. |
| Antimicrobial | Demonstrates inhibitory effects against bacterial strains, including Mycobacterium tuberculosis. |
Anticancer Studies
Several studies have highlighted the anticancer potential of benzofuran derivatives, including this compound:
- Caspase Activation : Research indicates that benzofuran derivatives can activate caspases (caspase 3 and 7), which are key markers for apoptosis. For example, compounds similar to this compound have shown up to five-fold increases in caspase activity in K562 leukemia cells .
- Inhibition of Tumor Growth : In vitro studies demonstrated that the compound significantly reduces the viability of cancer cells, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated with promising results:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values as low as 8 μg/mL against Mycobacterium tuberculosis strains, indicating strong potential for development as an anti-tubercular agent .
- Mechanism of Action : The proposed mechanisms include membrane disruption and inhibition of bacterial metabolic pathways, which are common strategies employed by effective antimicrobial agents.
Case Study 1: Anticancer Efficacy in Lung Cancer Models
In a study focused on lung adenocarcinoma (A549) cells, this compound demonstrated significant cytotoxicity with an IC50 value indicative of potent anticancer activity. The study highlighted its ability to induce mitotic catastrophe through selective inhibition of key kinases involved in cancer progression .
Case Study 2: Antimicrobial Potency Against Mycobacterium tuberculosis
A series of benzofuran derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. This compound was among those showing promising results, with further investigations into its structure-activity relationship revealing that specific substitutions enhance its efficacy against resistant strains .
Q & A
Q. What are the established synthetic routes for N-(2-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide?
The compound is synthesized via multi-step protocols. A typical route involves:
- Step 1 : Preparation of 3-methyl-1-benzofuran-2-carboxylic acid through cyclization of 2-hydroxyacetophenone derivatives using acid catalysts.
- Step 2 : Activation of the carboxylic acid group (e.g., via thionyl chloride) to form the acyl chloride intermediate.
- Step 3 : Coupling with 2-bromoaniline under Schotten-Baumann conditions or using peptide coupling reagents (e.g., HATU/DIPEA) . Purity is validated by HPLC (>95%), and intermediates are characterized by , , and HRMS.
Q. How is X-ray crystallography employed to resolve the crystal structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of a solvent mixture (e.g., DCM/hexane).
- Data Collection : Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : SHELXL or SHELXTL software for structure solution and refinement, with R-factors < 0.05 for high-quality datasets .
- Validation : CIF files are deposited in the Cambridge Structural Database (CSD).
Q. What in vitro assays are suitable for preliminary biological activity screening?
Common assays include:
- Kinase Inhibition : ATP-binding assays (e.g., fluorescence polarization) to assess interaction with kinase targets.
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
- Binding Affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) for target engagement studies .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
Strategies include:
- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)) for efficient C–N coupling .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require purification via column chromatography.
- Temperature Control : Lower temperatures reduce decomposition; microwave-assisted synthesis improves regioselectivity .
Q. How are crystallographic data contradictions (e.g., twinned crystals) resolved during refinement?
- Twinning Analysis : SHELXL’s TWIN command is used to model twinned data (e.g., two-component twins).
- Disorder Modeling : Partial occupancy atoms are refined with restraints.
- Validation Tools : PLATON’s ADDSYM detects missed symmetry, and R values < 0.1 ensure data quality .
Q. What computational methods predict the compound’s binding modes to biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger’s Glue generates poses against targets (e.g., kinases).
- MD Simulations : GROMACS or AMBER assesses binding stability (100 ns trajectories).
- Pharmacophore Mapping : LigandScout identifies critical interaction motifs (e.g., hydrogen bonds with bromophenyl groups) .
Q. How do structural modifications (e.g., halogen substitution) impact structure-activity relationships (SAR)?
- Bromine Effects : The 2-bromophenyl group enhances lipophilicity (logP ~3.5) and π-stacking in hydrophobic pockets.
- Methyl Substitution : 3-Methyl on benzofuran improves metabolic stability (t > 2 hrs in liver microsomes).
- Analog Synthesis : Replace bromine with Cl/F to study electronic effects on target affinity .
Q. What analytical techniques resolve discrepancies between spectroscopic data and expected structures?
- 2D NMR : HSQC and HMBC correlate - signals to confirm connectivity.
- X-ray Powder Diffraction (XRPD) : Distinguishes polymorphs if single crystals are unavailable.
- Mass Spectrometry : HRMS (ESI-TOF) verifies molecular formula (±5 ppm accuracy) .
Q. How is the compound’s stability under physiological conditions evaluated?
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
